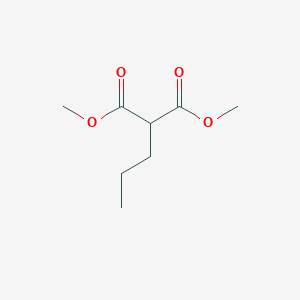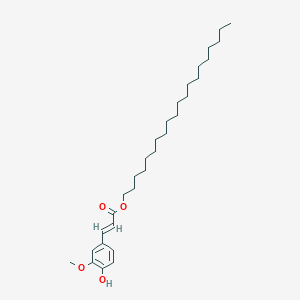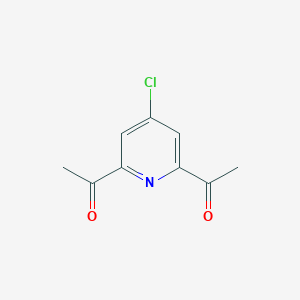
4-クロロ-2,6-ジアセチルピリジン
説明
4-Chloro-2,6-diacetylpyridine is an organic compound with the molecular formula C9H8ClNO2 . It has an average mass of 197.618 Da and a monoisotopic mass of 197.024353 Da . It’s a disubstituted pyridine and is a precursor to ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-diacetylpyridine consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . There are several studies that have analyzed the structure of similar compounds .Physical and Chemical Properties Analysis
4-Chloro-2,6-diacetylpyridine has a molecular weight of 197.62 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 197.0243562 g/mol . The topological polar surface area is 47 Ų , and it has a heavy atom count of 13 .科学的研究の応用
有機合成中間体
4-クロロ-2,6-ジアセチルピリジンは有機合成の中間体として使用されます . さまざまな有機化合物の製造において重要な役割を果たしています。
配位化学における配位子の前駆体
この化合物は配位化学における配位子の前駆体として役立ちます . 配位子は、中心金属原子に結合して配位化合物を形成するイオンまたは分子です。
シッフ塩基とその金属錯体
4-クロロ-2,6-ジアセチルピリジンはシッフ塩基とその金属錯体の合成に使用されます . シッフ塩基は、窒素原子が水素ではなくアリールまたはアルキル基に結合した、炭素-窒素二重結合を含む官能基を持つ化合物のクラスです。 これらのシッフ塩基とその金属錯体は、医薬品や製薬での用途、触媒、光学材料、センサー、分析試薬など、幅広い用途を持っています .
DNA結合および切断活性
2,6-ジアセチルピリジンビス(4-ヒドロキシベンゾイルヒドラゾン)のコバルト(II)化合物は、有意なDNA結合および切断活性を持っています . これにより、治療用途の候補となります。
新規薬物の合成と特性評価
4-クロロ-2,6-ジアセチルピリジンを使用して合成できるシッフ塩基とその金属錯体は、新規薬物の合成と特性評価の分野における有望な化合物のグループです . これらは興味深い配位特性と幅広い可能性のある用途を提供しています。
構造研究
4-クロロ-2,6-ジアセチルピリジンは、構造研究、特にシッフ塩基とその金属錯体の構造の調査に使用されています . ケンブリッジ構造データベースを検索して、これらのシッフ塩基とその金属錯体の構造、配位による構造変化、最も一般的で興味深い配位様式についての知識を得ました .
特性
IUPAC Name |
1-(6-acetyl-4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWKKCHGZJFEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445345 | |
| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195967-10-3 | |
| Record name | 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195967-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
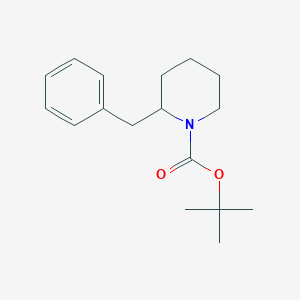


acetic acid](/img/structure/B176944.png)
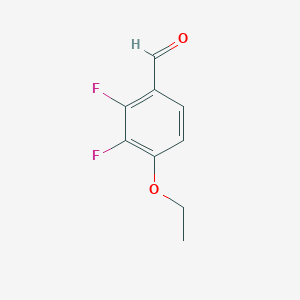
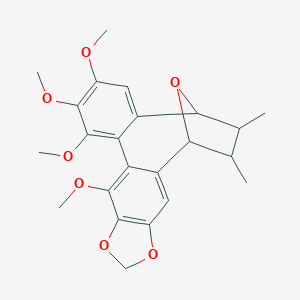
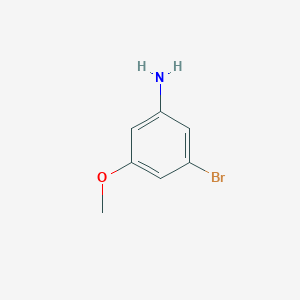
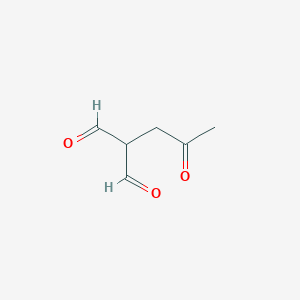
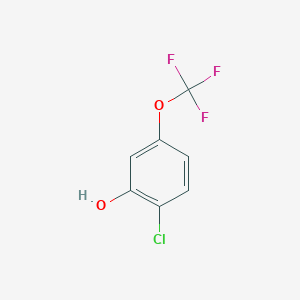
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)

